molecular formula C17H21NO5 B5857010 [1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid

[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid

Cat. No. B5857010
M. Wt: 319.4 g/mol
InChI Key: GXZFGSIPLTURDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid, commonly known as MCC-555, is a synthetic compound with potential therapeutic applications in the treatment of various diseases. MCC-555 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exerts its action by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators.

Mechanism of Action

MCC-555 exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
MCC-555 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been reported to inhibit platelet aggregation and thromboxane synthesis, suggesting a potential role in the prevention of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of MCC-555 is its ability to selectively inhibit COX-2, the isoform of COX enzymes that is induced during inflammation and is responsible for the production of prostaglandins in response to inflammatory stimuli. This selectivity reduces the risk of gastrointestinal side effects, such as ulcers and bleeding, associated with non-selective COX inhibitors, such as aspirin and ibuprofen.
However, one of the limitations of MCC-555 is its potential to cause renal toxicity, similar to other COX-2 inhibitors. This side effect has been reported in some clinical trials, and caution should be exercised when using MCC-555 in patients with pre-existing renal impairment.

Future Directions

Future research on MCC-555 could focus on the development of novel formulations and delivery systems to enhance its therapeutic efficacy and reduce its potential side effects. Additionally, the compound could be tested in clinical trials for its potential applications in the treatment of various diseases, such as cancer and cardiovascular diseases. Further studies could also investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of MCC-555 to identify potential targets for drug development.

Synthesis Methods

The synthesis of MCC-555 involves several steps, starting from the reaction of cyclopentanone with ethyl chloroacetate in the presence of sodium ethoxide to yield ethyl 2-cyclopentylacetoacetate. The intermediate is then reacted with 4-(methoxycarbonyl)aniline in the presence of sodium hydride to produce the desired product, MCC-555.

Scientific Research Applications

MCC-555 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported the anti-inflammatory and analgesic effects of MCC-555 in animal models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced writhing.

properties

IUPAC Name

2-[1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-23-16(22)12-4-6-13(7-5-12)18-14(19)10-17(11-15(20)21)8-2-3-9-17/h4-7H,2-3,8-11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZFGSIPLTURDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.